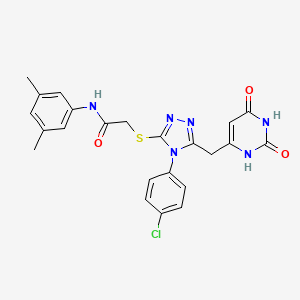

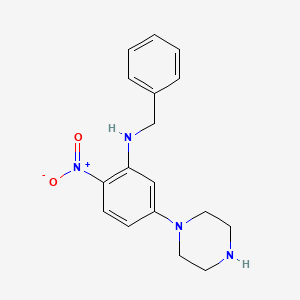

![molecular formula C14H15N3O3S B2763468 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034265-40-0](/img/structure/B2763468.png)

1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

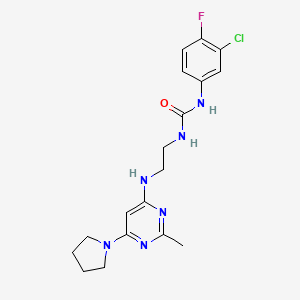

The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Applications De Recherche Scientifique

Antiviral Activity Against Hepatitis B Virus (HBV)

The compound has shown promise as an antiviral agent against hepatitis B virus (HBV). Specifically, it acts as a core protein allosteric modulator (CpAM) for HBV. Recent research has identified a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives that effectively inhibit a wide range of nucleoside-resistant HBV variants . In an HBV AAV mouse model, a lead compound (designated as “45”) demonstrated oral efficacy in reducing HBV DNA viral load .

Negative Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 2 (mGluR2)

Novel 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . These compounds may have potential applications in neurological research and drug development.

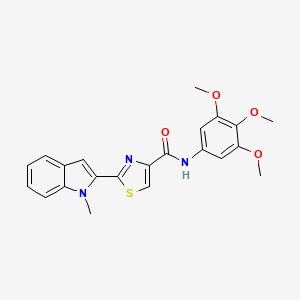

Prodrug Potential

The cyclic form of the compound (cyclic 2) has demonstrated improved plasma exposure compared to the acyclic form (acyclic 1) in mice . This suggests that dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones could serve as prodrugs for certain therapeutic applications.

Biomedical Transformations

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones are essential substrates for various synthetic transformations aimed at creating biologically active compounds. Researchers have extensively studied these derivatives, leading to discoveries such as vasopressin analogs .

Alphavirus Cysteine Protease Inhibitors

The compound has been investigated as a potential inhibitor of alphavirus cysteine proteases. Further research is needed to explore its efficacy in this context .

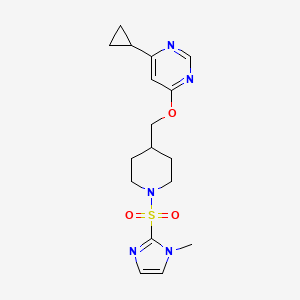

Mécanisme D'action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 belongs to the G-protein-coupled family of receptors and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . NAMs modulate the receptor activity by binding to a site different from the active site, leading to a decrease in the receptor’s response to its ligand .

Biochemical Pathways

The compound’s action on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Result of Action

The compound’s action as a mGluR2 NAM can potentially be useful in the treatment of various neurological disorders . Particularly, antagonists and negative allosteric modulators are reported to hold potential for the treatment of mood disorders and cognitive or memory dysfunction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH level can affect the formation of the compound . More research is needed to fully understand the impact of environmental factors on this compound’s action.

Propriétés

IUPAC Name |

1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-11(18)12-2-4-14(5-3-12)21(19,20)16-8-9-17-13(10-16)6-7-15-17/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZKUKNDFLANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-difluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2763386.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)

![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)

![Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate](/img/structure/B2763389.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)